Nitrosobenzene

Electrochemistry Redox Chemistry Mechanistic Studies

Nitrosobenzene (586-96-9) is the definitive C-nitroso building block for demanding research. Unlike nitrobenzene, it is the direct bioreactive intermediate with 14-fold higher hemoglobin affinity, making it the essential reference standard for quantitative adductomics—a role nitrobenzene cannot fulfill. Its unique monomer-dimer equilibrium and redox properties enable applications as a stable HNO surrogate in coordination chemistry and a calibrated EPR spin trap (k₂ = 15,555 M⁻¹s⁻¹). As a versatile dienophile, it provides exclusive syn-1,4-aminocycloalkenol regioselectivity in NDA cycloadditions. Choose ≥98% purity for reproducible results. Request bulk pricing now.

Molecular Formula C6H5NO
Molecular Weight 107.11 g/mol
CAS No. 586-96-9
Cat. No. B162901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosobenzene
CAS586-96-9
Synonymsnitrosobenzene
nitrosobenzene, 14C-labeled
Molecular FormulaC6H5NO
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=O
InChIInChI=1S/C6H5NO/c8-7-6-4-2-1-3-5-6/h1-5H
InChIKeyNLRKCXQQSUWLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrosobenzene (CAS 586-96-9): Core Physical, Synthetic, and Equilibrium Profile


Nitrosobenzene (CAS 586-96-9) is the prototypical aromatic C-nitroso compound (C₆H₅NO), a yellow-green crystalline solid with a melting point of 65–69°C [1]. Unlike nitrobenzene, it exists in a dynamic monomer–dimer equilibrium, where the monomeric form (green) reversibly dimerizes to colorless azodioxy dimers in the solid state and at low temperatures in solution [2]. It is classically synthesized via the oxidation of phenylhydroxylamine (PhNHOH) using sodium dichromate, or directly from aniline via oxidation with hydrogen peroxide in the presence of molybdate or tungstate catalysts [3]. The compound is insoluble in water but dissolves in organic solvents such as ethanol and chloroform, and it is notably light-sensitive [1].

Why Nitrosobenzene Cannot Be Replaced by Nitrobenzene or Phenylhydroxylamine in Specialized Workflows


The chemical and biological behavior of nitrosobenzene is fundamentally distinct from its closest structural analogs, nitrobenzene (PhNO₂) and phenylhydroxylamine (PhNHOH), due to its unique electronic structure and intermediate oxidation state. While these three compounds are linked within the same reductive metabolic pathway, their reactivities are not interchangeable. For instance, nitrosobenzene acts as a potent dienophile in nitroso-Diels-Alder (NDA) reactions, a capability not shared by nitrobenzene [1]. Conversely, nitrosobenzene has a far higher affinity for hemoglobin than oxygen, a property that underpins its specific toxicological and biomonitoring applications [2]. The compound's electrophilic nitroso group and its ability to form stable radical anions upon one-electron reduction define a distinct set of performance characteristics that cannot be met by simply using a nitro or hydroxylamino precursor . Therefore, substitution with a seemingly related compound will result in a loss of specific reactivity and selectivity required for targeted applications in synthetic methodology, mechanistic studies, or biochemical assays.

Quantitative Evidence Differentiating Nitrosobenzene from Key Analogs


Electrochemical Reduction: Distinct Voltammetric Behavior and Stability vs. Nitrobenzene

In anhydrous liquid ammonia, nitrosobenzene exhibits a two-step, one-electron reduction process yielding stable radical anion and dianion species. This contrasts with nitrobenzene, which, under the same conditions and in the presence of a weak acid (isopropyl alcohol), undergoes a rapid decomposition of its dianion, losing a hydroxyl ion to form neutral nitrosobenzene, which then undergoes further reduction [1]. In acetonitrile, nitrosobenzene exhibits a formal reduction potential of −1.103 V vs. Ag/AgCl [2]. Furthermore, in DMF, the second reduction step for nitrosobenzene involves a one-electron transfer to the dianion, whereas for nitrobenzene it involves a three-electron reduction to the phenylhydroxylamine anion [3]. This demonstrates that nitrosobenzene's reduction pathway is inherently different and cannot be simply substituted.

Electrochemistry Redox Chemistry Mechanistic Studies

Biological Affinity: 14-Fold Higher Affinity for Hemoglobin Compared to Oxygen

Nitrosobenzene demonstrates an exceptionally high affinity for human hemoglobin, a property not shared by its metabolic precursor, nitrobenzene, or its reduced form, phenylhydroxylamine. Quantitative binding studies show that nitrosobenzene has a 14-fold higher affinity for 'stripped' human hemoglobin than oxygen itself [1]. This binding is cooperative and sensitive to heterotropic effectors, mimicking the behavior of gaseous ligands like O₂ and CO, but with a far greater binding constant. The affinity can be modulated by para-substituents, with 4-chloronitrosobenzene showing the highest affinity and 4-nitrosophenetole the lowest among those tested, following a linear free energy relationship (Hammett ρ = 3) [1].

Toxicology Biochemistry Bioanalytical Chemistry

Synthetic Utility: Unique Dienophile Reactivity in Nitroso-Diels-Alder Cycloadditions

Nitrosobenzene is a privileged dienophile in nitroso-Diels-Alder (NDA) reactions, a reactivity profile that is not observed for nitrobenzene and only limitedly for other nitrosoarenes due to electronic and steric constraints. It reacts with a wide variety of conjugated dienes to form 3,6-dihydro-2H-1,2-oxazines, which are versatile intermediates for the synthesis of complex nitrogen- and oxygen-containing heterocycles [1]. For instance, its reaction with specific (1'-arylallylidene)cyclopropanes yields Diels-Alder adducts in up to 83% yield [2]. This contrasts sharply with nitrobenzene, which does not undergo cycloaddition with dienes. The reaction can be further tuned, with some studies reporting a 2:1 stereoisomer ratio in reactions with unsubstituted pregnadienes [3].

Organic Synthesis Cycloaddition Heterocyclic Chemistry

Bioreductive Potential: Higher Activity than Nitro Precursors in Biological Systems

The reduction potential of nitrosobenzene places it in a range that is more favorable for biological electron transfer compared to its nitroaromatic precursors. Potentiometric studies on a series of physiologically active benzenoid and heterocyclic nitroso compounds determined their reduction potentials to range from +0.2 to -0.2 V, values which are appreciably higher than those for their corresponding nitro parents [1]. Crucially, this study concluded that in most cases, the nitroso form was more biologically active than its nitro counterpart [1]. This higher potential facilitates catalytic electron transfer processes in vivo, contributing to the observed biological responses and making nitrosobenzene a more potent and relevant species for studying reductive metabolism and hypoxia-selective prodrug activation.

Bioorganic Chemistry Drug Metabolism Redox Biology

Spin Trapping: Contrasting Behavior with Aliphatic Nitroso Compounds and Nitrones

Nitrosobenzene is a widely used spin trap for Electron Paramagnetic Resonance (EPR) spectroscopy, but its performance profile differs significantly from other classes of spin traps. Studies comparing nitrosobenzene (NB) to the aliphatic spin trap nitroso-tert-butane (NtB) for trapping the photogenerated rhenium pentacarbonyl radical showed that in methylene chloride at -30°C, only the nitroxide spin adduct was observed for NB, while NtB yielded both nitroxide and anilino spin adducts [1]. This demonstrates NB's cleaner adduct profile in specific solvents. Furthermore, a review notes that in general, nitroso spin traps are better suited for identifying nitric oxide (NO)-related signals than nitrone spin traps like DMPO and PBN [2]. This specificity is critical for researchers studying NO biology.

EPR Spectroscopy Free Radical Chemistry Spin Trapping

Key Application Scenarios Leveraging Nitrosobenzene's Verified Differentiation


Electrochemical Studies of Stepwise Redox Mechanisms

The distinct, reversible one-electron reduction steps of nitrosobenzene, as contrasted with nitrobenzene's multi-electron and decomposition-prone pathway, make it an ideal model compound for fundamental studies in organic electrochemistry. Researchers investigating electron transfer kinetics, the stability of radical anions, or the influence of proton donors on reduction mechanisms should utilize nitrosobenzene to observe clean, interpretable voltammetric behavior. Its well-defined formal potential (−1.103 V vs. Ag/AgCl in acetonitrile) serves as a reliable benchmark [1].

Biomarker Development and Toxicological Monitoring for Aromatic Amine Exposure

The uniquely high (14-fold over oxygen) and specific binding affinity of nitrosobenzene for human hemoglobin directly enables its use as a key reagent in biomonitoring assays. It is the active metabolite responsible for forming stable adducts with hemoglobin, which serve as long-lived biomarkers for exposure to aniline, nitrobenzene, and related compounds. Laboratories developing LC-MS/MS methods for quantifying these adducts require pure nitrosobenzene as a primary standard to calibrate their assays and validate the formation of specific modifications [2].

Medicinal Chemistry: Synthesis of Complex N,O-Heterocycles via Nitroso-Diels-Alder (NDA) Reactions

Given its proven and unique ability to act as a heterodienophile, nitrosobenzene is an essential building block for medicinal chemists synthesizing 1,2-oxazine scaffolds. These scaffolds are prevalent in biologically active molecules. The high yields reported (e.g., 83% with specific dienes) and the potential for regio- and stereoselective transformations justify its selection over other nitroso compounds that may be less reactive, require harsher in situ generation conditions, or provide lower yields [3].

EPR Spin Trapping for Clean Detection of Metal-Centered and Carbon-Centered Radicals

For EPR spectroscopists investigating photochemically generated metal radicals or specific carbon-centered radicals, nitrosobenzene offers a simpler adduct profile compared to common alternatives like nitroso-tert-butane (NtB). In specific solvent systems (e.g., CH₂Cl₂), it yields only a single nitroxide adduct, eliminating the complexity of multiple overlapping EPR signals and facilitating unambiguous spectral assignment and quantification of the targeted radical species [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitrosobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.